D-Arabinose-13C

NMR spectroscopy Aldopentose conformational analysis Carbohydrate structural biology

This is a stable isotope-labeled internal standard for accurate D-arabinose quantification via LC-MS/MS or GC-MS. The +1 Da mass shift ensures co-elution with distinct MS detection, correcting for matrix effects. For metabolic studies, its unique signature traces carbon fate through pathways unobservable with unlabeled material, including mycobacterial biosynthesis and bacterial fermentation. Position-specific labeling (e.g., C-1) resolves specific metabolic branch points or enables structural analysis of solution-state forms.

Molecular Formula C5H10O5
Molecular Weight 151.12 g/mol
Cat. No. B15142135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Arabinose-13C
Molecular FormulaC5H10O5
Molecular Weight151.12 g/mol
Structural Identifiers
SMILESC(C(C(C(C=O)O)O)O)O
InChIInChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5+/m1/s1/i5+1
InChIKeyPYMYPHUHKUWMLA-OKSNJWAESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Arabinose-13C Procurement Guide: Stable Isotope-Labeled Aldopentose for Quantitative Analytical and Metabolic Tracer Applications


D-Arabinose-13C is a stable isotope-labeled analog of D-arabinose, a naturally occurring C5 aldopentose monosaccharide. In this compound, one or more carbon-12 atoms are replaced with the stable, non-radioactive carbon-13 isotope, yielding a nominal mass shift of +1 Da per 13C atom incorporated relative to the unlabeled compound (molecular weight 150.13 g/mol) . This isotopic substitution preserves the chemical and biological properties of the parent molecule while enabling its use as a tracer in metabolic flux studies and as an internal standard for quantitative mass spectrometry . Unlike unlabeled D-arabinose, the 13C-labeled variant provides a distinct isotopic signature that permits precise tracking of carbon atom fate through biochemical pathways and accurate quantitation in complex biological matrices without interference from endogenous background signals .

Why Unlabeled D-Arabinose Cannot Substitute for D-Arabinose-13C in Quantitative Analytical and Metabolic Tracing Workflows


Unlabeled D-arabinose is indistinguishable from endogenous D-arabinose in biological samples, rendering it unsuitable for use as an internal standard in quantitative LC-MS or GC-MS assays where matrix effects and ionization efficiency variations demand a co-eluting isotopologue for accurate correction [1]. Similarly, in metabolic flux analysis, unlabeled D-arabinose cannot reveal carbon atom routing through biochemical networks, as its fate is analytically invisible against the background of endogenous metabolites . Alternative 13C-labeled sugars such as 13C-glucose or 13C-ribose may probe overlapping pathways, but they cannot substitute for D-arabinose-13C when the specific objective is to trace D-arabinose-specific metabolism—for instance, D-arabinose biosynthesis in mycobacteria or D-arabinose fermentation to ethylene glycol in thermophilic bacteria—because these alternative tracers enter metabolism at different nodes and produce distinct labeling patterns that do not resolve D-arabinose pathway questions [2]. The position of the 13C label (e.g., C-1 vs. C-2 vs. C-3) further determines which metabolic branch points can be resolved, making label-position-specific procurement a critical experimental design decision that cannot be satisfied by unlabeled material or uniformly labeled alternatives [3].

Quantitative Differentiation Evidence: D-Arabinose-13C Versus Unlabeled D-Arabinose and Alternative 13C Tracers


Discrimination of Six Distinct Cyclic and Acyclic Forms in Aqueous Solution by 13C NMR Spectroscopy

D-(1-13C)arabinose enables the resolution and accurate quantitation of six distinct molecular forms in aqueous solution—α-furanose, β-furanose, α-pyranose, β-pyranose, aldehyde, and hydrate—via 1H-decoupled 13C NMR spectroscopy at 150 MHz [1]. In contrast, unlabeled D-arabinose yields severely overlapping 1H NMR signals for these tautomeric and anomeric forms, precluding their individual quantitation. The 13C-labeled C-1 signal serves as a non-overlapping spectroscopic probe that reports exclusively on the carbonyl/anomeric carbon environment. Quantitative analysis of D-(1-13C)arabinose (1 M in 2H2O, 28 °C) yielded the following distribution: α-furanose 0.8–7.4% (range across aldopentoses), β-furanose 0.6–13.2%, α-pyranose 20.2–70.8%, β-pyranose 26.9–62.0%, hydrate 0.063–0.095%, aldehyde 0.009–0.042% [1]. Notably, the hydrate/aldehyde ratio for D-arabinose was measured at 6.3–7.8, significantly higher than that of D-ribose (2.1), demonstrating compound-specific solvation behavior that can only be resolved using the 13C-labeled probe [1].

NMR spectroscopy Aldopentose conformational analysis Carbohydrate structural biology

Elimination of Endogenous Matrix Interference in Quantitative LC-MS and GC-MS Assays via Isotope Dilution

D-Arabinose-13C functions as an isotopologue internal standard in LC-MS and GC-MS workflows, co-eluting with endogenous D-arabinose while exhibiting a distinct m/z signal that avoids spectral overlap . This isotopic differentiation is fundamental: unlabeled D-arabinose added as an internal standard cannot be distinguished from endogenous analyte, rendering it analytically useless for quantification. Structurally similar but non-isotopologue compounds (e.g., D-xylose or D-ribose as surrogate internal standards) may exhibit differential ionization efficiency and chromatographic retention, introducing systematic quantitation bias . The mass difference of +1 Da per 13C atom incorporated (molecular weight 151.12 g/mol for single 13C substitution vs. 150.13 g/mol for unlabeled) provides baseline resolution in MS detection . Unlike deuterium-labeled analogs, which can undergo hydrogen-deuterium exchange or exhibit chromatographic isotope effects, 13C labeling maintains near-identical physicochemical properties throughout sample preparation and LC separation, minimizing quantification error .

Quantitative mass spectrometry Isotope dilution Bioanalytical method validation

Position-Specific 13C Labeling Enables Carbon-by-Carbon Pathway Tracing in Mycobacterium smegmatis D-Arabinose Biosynthesis

In studies of D-arabinose biosynthesis in Mycobacterium smegmatis, incubation with positionally labeled [1-13C]glucose, [2-13C]glucose, and [6-13C]glucose followed by NMR analysis of the isolated cell wall arabinose revealed carbon-specific labeling patterns [1]. This approach permitted determination of the relative 13C content in each carbon position of the arabinose molecule, a level of structural resolution unattainable with unlabeled substrates. The labeling patterns demonstrated that the biosynthetic pathway does not proceed via oxidative loss of C-1 (pentose phosphate pathway) or loss of C-6 (uronic acid pathway), but rather via condensation of fructose-6-phosphate carbons 1 and 2 with glyceraldehyde-3-phosphate carbons 4, 5, and 6 [1]. This evidence would be analytically inaccessible using uniformly 13C-labeled precursors, which obscure carbon-specific routing information. The position-specific 13C labeling approach established that D-arabinose biosynthesis in mycobacteria represents a unique pathway absent in mammalian cells, validating it as a drug target [1].

Mycobacterial cell wall biosynthesis Metabolic flux analysis Antitubercular drug target validation

Quantitative Metabolic Fate Tracking: 10% Substrate Carbon Conversion to Ethylene Glycol Identified via 13C NMR in C. saccharolyticus

In Caldicellulosiruptor saccharolyticus, a thermophilic bacterium of interest for lignocellulosic biofuel production, growth on D-arabinose as the sole carbon source produced ethylene glycol as a novel fermentation product, with approximately 10% of the substrate carbon converted to this uncommon metabolite [1]. This finding was enabled by 1H and 13C NMR spectroscopic profiling of intracellular and extracellular metabolites. While the published study used unlabeled D-arabinose for initial metabolite discovery, subsequent or parallel application of D-arabinose-13C as a tracer would permit precise quantification of carbon flux partitioning between ethylene glycol production and competing pathways (acetate, lactate, glycerol, ethanol) [1]. In comparison, growth on other pentoses (L-arabinose, D-xylose) produced acetoin and 2,3-butanediol but did not yield ethylene glycol, establishing that the ethylene glycol pathway is specifically induced by D-arabinose metabolism in this organism [1].

Microbial fermentation Biofuel production Thermophilic bacteria metabolism

Labeling Position Dictates Tracer Utility: [1-13C] Versus [2-13C] Labeling for Alternative Pathway Resolution

The analytical utility of D-arabinose-13C is not uniform across labeling positions; the specific carbon labeled determines which metabolic branch points can be resolved. In metabolic flux analysis of pentose and hexose interconversion, [1-13C]arabinose loses its 13C label as CO2 if metabolized via the oxidative pentose phosphate pathway (via 6-phosphogluconate dehydrogenase decarboxylation), whereas [2-13C]arabinose retains its label through this step . This position-dependent label fate means that [1-13C]arabinose is optimal for quantifying flux through the decarboxylation step (label loss correlates with pathway activity), while [2-13C]arabinose is optimal for tracing carbon retention into downstream hexose and triose pools. Procurement of the incorrect labeling position can render a metabolic tracing experiment uninterpretable. Unlabeled D-arabinose, by definition, provides no carbon routing information regardless of metabolic fate .

Metabolic flux analysis Stable isotope tracer design Pentose phosphate pathway

Compatibility with 2D Heteronuclear NMR Methods for Complex Mixture Analysis

Selectively 13C-labeled D-arabinose enables the acquisition of heteronuclear 2D NMR spectra—including HMQC-TOCSY and HCCH-TOCSY—that correlate 1H and 13C signals across the entire aldopentose spin system [1]. These 2D methods provide superior spectral dispersion and unambiguous resonance assignment in complex biological mixtures where 1D 1H NMR suffers from severe signal overlap. Unlabeled D-arabinose, with its natural abundance 13C content of only 1.06%, generates 13C signals that are too weak for practical 2D heteronuclear correlation experiments within reasonable acquisition times [1]. Uniformly 13C-labeled D-arabinose enables these experiments but introduces 13C-13C scalar couplings that split signals and reduce sensitivity relative to selectively labeled material. The selective C-1 labeling approach demonstrated by Serianni et al. maximizes signal-to-noise for the anomeric carbon while minimizing homonuclear 13C coupling complications [1].

2D NMR spectroscopy Metabolomics Oligosaccharide structure elucidation

High-Impact Application Scenarios for D-Arabinose-13C Based on Quantitative Evidence


Quantitative LC-MS/MS Bioanalysis of Endogenous D-Arabinose in Pharmacokinetic and Nutritional Studies

D-Arabinose-13C serves as an essential isotopologue internal standard for the accurate quantification of D-arabinose in biological matrices (plasma, urine, tissues) using LC-MS/MS or GC-MS. The +1 Da mass shift per 13C atom enables baseline chromatographic co-elution with distinct MS detection, correcting for matrix effects, extraction recovery variability, and ionization efficiency fluctuations that compromise quantitation when unlabeled standards or non-isotopologue surrogates are employed [1]. This application is critical for pharmacokinetic studies of D-arabinose-containing therapeutics, nutritional monitoring of dietary pentose intake, and metabolic disorder investigations where endogenous D-arabinose levels serve as biomarkers [2].

Metabolic Flux Analysis of D-Arabinose Biosynthesis in Mycobacteria for Antitubercular Drug Target Validation

Position-specifically labeled D-arabinose-13C enables carbon-by-carbon tracing of D-arabinose biosynthesis in Mycobacterium tuberculosis and related species. NMR analysis of 13C incorporation patterns from labeled precursors reveals the unique biosynthetic pathway that operates in mycobacteria but not in mammalian cells, validating D-arabinose biosynthesis enzymes as selective drug targets [1]. This application supports antitubercular drug discovery programs by providing mechanistic evidence of target engagement and pathway inhibition that cannot be obtained using unlabeled substrates or uniformly labeled 13C tracers, which obscure carbon-position-specific routing information [1].

Conformational Analysis of D-Arabinose Tautomeric and Anomeric Equilibria for Carbohydrate-Protein Interaction Studies

Selectively C-1-labeled D-arabinose-13C permits the resolution and accurate quantitation of six distinct molecular forms (α-furanose, β-furanose, α-pyranose, β-pyranose, aldehyde, hydrate) present in aqueous solution via 1H-decoupled 13C NMR spectroscopy [1]. This capability is unavailable with unlabeled D-arabinose due to 1H NMR signal overlap. The method enables determination of which specific form(s) serve as ligands for carbohydrate-binding proteins, lectins, or antibodies—information essential for rational design of glycomimetic inhibitors and for understanding the structural basis of carbohydrate recognition in biological systems [1].

Carbon Flux Quantitation in Thermophilic Bacterial Fermentation for Bioprocess Optimization

D-Arabinose-13C enables precise tracking of carbon partitioning between competing fermentation pathways in thermophilic bacteria such as Caldicellulosiruptor saccharolyticus. In this organism, D-arabinose uniquely drives ~10% of substrate carbon to ethylene glycol production, a pathway not active on L-arabinose or D-xylose [1]. Application of D-arabinose-13C as a tracer quantifies flux through this pathway versus acetate, lactate, glycerol, and ethanol production, providing actionable data for metabolic engineering strategies aimed at maximizing yields of desired bioproducts from lignocellulosic hydrolysates [1].

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